3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde
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Overview
Description
The compound “3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde” is likely an organic compound consisting of a benzaldehyde core with iodine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a naphthalene ring attached via a methylene bridge .
Synthesis Analysis
While specific synthesis methods for this compound are not available in my sources, it might be synthesized from related compounds through halogenation, methoxylation, and alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the benzaldehyde and naphthalene moieties), polar bonds (from the methoxy and carbonyl groups), and heavy atoms (iodine) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions, the methoxy group could undergo nucleophilic substitution, and the aldehyde group is likely to be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of iodine atoms would likely make it relatively heavy and possibly increase its boiling and melting points. The polar groups (methoxy and carbonyl) could allow it to engage in hydrogen bonding and might increase its solubility in polar solvents .Scientific Research Applications
Organic Synthesis and Catalysis Naphthalene derivatives have been extensively utilized in organic synthesis, showcasing their versatility in the formation of complex molecular structures. For instance, studies on the oxidation of toluene and ethylbenzene by naphthalene dioxygenase from Pseudomonas sp. reveal the enzyme's ability to oxidize various substrates to their corresponding alcohols and aldehydes, highlighting the potential for biocatalytic applications in the synthesis of fine chemicals and pharmaceutical intermediates (Lee & Gibson, 1996).
Material Science In the realm of material science, the structural modification of naphthalene derivatives has been explored to enhance the properties of polymers and other materials. A study on the synthesis and characterization of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, derived from naphthalene, demonstrates the potential of these compounds in developing materials with specific biological activities, which could be useful in biomedical applications (Kumar et al., 2019).
Catalysis Naphthalene derivatives have also found applications in catalysis, particularly in transformations involving aldehydes and ketones. A notable example is the use of a microporous metal-organic framework with exposed Mn2+ coordination sites for size-selective Lewis acid catalysis, showcasing the potential for selective chemical transformations in synthetic chemistry (Horike et al., 2008).
Mechanism of Action
Target of Action
A structurally similar compound, methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (dime), has been studied . DIME targets tubulin, a protein essential for the formation of the cytoskeleton .
Mode of Action
Dime, a similar compound, inhibits tubulin polymerization . This action disrupts the formation of the cytoskeleton, which is crucial for cell division and intracellular transport .
Biochemical Pathways
Dime affects the phosphoprotein dephosphorylation pathway . It activates protein phosphatase 2A (PP2A), leading to the dephosphorylation of cdc 25 . This action inhibits the basic fibroblast growth factor (bFGF)-induced glycolysis .
Result of Action
Dime has been shown to inhibit cell proliferation by blocking growth factor-induced glycolysis .
Future Directions
The potential applications and future directions for research on this compound are not clear from the available information. It could potentially be of interest in the development of new organic reactions, as a precursor to other compounds, or for its potential interactions with biological systems .
Properties
IUPAC Name |
3,5-diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2O2/c19-16-8-12(10-21)9-17(20)18(16)22-11-14-6-3-5-13-4-1-2-7-15(13)14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAGYROTRRBBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3I)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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